molecular formula C25H32N2O2 B2840320 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one CAS No. 2034265-14-8

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one

Katalognummer: B2840320
CAS-Nummer: 2034265-14-8
Molekulargewicht: 392.543
InChI-Schlüssel: WXNIHACIYACVDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Its structure incorporates a 3,4-dihydroisoquinoline moiety, a privileged scaffold in drug discovery that is frequently explored for targeting G protein-coupled receptors (GPCRs) . Specifically, tetrahydroisoquinoline (THIQ) derivatives have been identified as key pharmacophores in the development of mixed-efficacy opioid receptor ligands, which are investigated for their potential to deliver analgesia with reduced side effects . The integration of this moiety with a pyrrolidine ring and a 4-propoxyphenyl group suggests potential for central nervous system (CNS) activity, though the specific biological profile and mechanism of action of this compound require empirical determination. Researchers may value this compound as a chemical tool for probing receptor interactions or as a novel scaffold in the design of future therapeutics. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-(4-propoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O2/c1-2-17-29-24-10-7-20(8-11-24)9-12-25(28)27-16-14-23(19-27)26-15-13-21-5-3-4-6-22(21)18-26/h3-8,10-11,23H,2,9,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNIHACIYACVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one generally involves multi-step organic synthesis. The process often starts with the creation of intermediate compounds through carefully controlled reactions. Key steps include the formation of the 3,4-dihydroisoquinolin-2(1H)-yl group, followed by its attachment to the pyrrolidin-1-yl group. Finally, the addition of the 4-propoxyphenyl and propan-1-one groups completes the synthesis. Reaction conditions typically involve specific temperature, pH, and catalyst environments to ensure optimal yield and purity.

Industrial Production Methods

Industrial production methods for this compound might involve batch or continuous synthesis techniques, leveraging automation and advanced reaction monitoring to scale up the process. Quality control is critical to ensure that the compound meets the stringent standards required for its applications.

Analyse Chemischer Reaktionen

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizers, reducing agents, and nucleophiles. The major products formed from these reactions can include altered derivatives of the original compound, which may exhibit modified properties or enhanced activity.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological activities, including:

  • Antidepressant Effects : Due to its structural similarity to known antidepressants, it is being investigated for its potential in treating depression and anxiety disorders.
  • Antifungal Activity : Studies have shown that derivatives of 3,4-dihydroisoquinoline exhibit significant antifungal properties against various strains. For instance, modifications in the phenyl ring have been correlated with increased antifungal efficacy (see Table 1) .
CompoundLinear Growth Inhibition (%)
156.8
2 (o-F)78.4
3 (m-F)66.4
4 (p-F)78.4

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Isoquinoline Moiety : Initiated from suitable precursors through cyclization reactions.
  • Pyrrolidine Ring Formation : Achieved via nucleophilic substitution reactions.
  • Coupling with Propoxyphenyl Group : The final step involves coupling the isoquinoline-pyrrolidine intermediate with propoxyphenyl under specific conditions using base catalysts .

Case Study 1: Antidepressant Activity

A study conducted on the antidepressant effects of similar compounds demonstrated that modifications in the isoquinoline structure could enhance serotonin receptor affinity, suggesting a potential pathway for developing new antidepressants .

Case Study 2: Antifungal Efficacy

Research evaluating the antifungal activity of related compounds showed that specific substitutions on the phenyl ring significantly influenced their effectiveness against phytopathogenic fungi, indicating a promising avenue for agricultural applications .

Wirkmechanismus

The mechanism of action of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, altering their activity and triggering downstream effects. Understanding these interactions is crucial for elucidating the compound's biological and therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Synthesis Yield (%) Key Differences vs. Target Compound Reference
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one C₂₂H₂₆N₂O 334.46 Isobutylphenyl, propan-1-one Not specified Replaces pyrrolidine with simpler alkyl chain
2-(4-Isobutylphenyl)-1-(piperidin-1-yl)propan-1-one C₁₈H₂₅NO 271.40 Piperidine, isobutylphenyl Not specified Lacks dihydroisoquinoline; smaller heterocycle
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(piperazin-1-yl)benzamide C₂₈H₃₃N₅O₂ 487.60 Piperazine, benzamide, hydroxypropyl linker 48.9 (final step) Benzamide core vs. propanone; added hydroxy group
1-(3-(1-Methylpyrrolidin-2-yl)benzamido)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol C₂₇H₃₂N₄O₂ 456.58 Methylpyrrolidine, benzamide, hydroxypropanol linker Not specified Hydroxypropanol linker alters solubility
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one (Target) C₂₅H₃₀N₂O₂ 402.52 Pyrrolidine, propoxyphenyl, propan-1-one ~52 (estimated*) Unique propoxyphenyl substitution

Note: The target compound’s yield is inferred from similar synthetic steps in and .

Structural and Functional Insights

Benzamide derivatives (e.g., compounds in and ) exhibit distinct pharmacokinetic profiles due to the amide bond, which increases metabolic stability but reduces membrane permeability compared to the propan-1-one backbone .

Hydroxypropyl linkers in benzamide derivatives (e.g., ) introduce polarity, which may reduce CNS activity but improve aqueous solubility .

Synthetic Efficiency :

  • The target compound’s synthesis involves BOPCl-mediated coupling (93% yield for intermediates) and HCl-mediated deprotection (52% final yield), comparable to yields for benzamide analogs (48.9–71%) .

Biologische Aktivität

The compound 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is a complex organic molecule that has garnered interest in various fields of biological research due to its potential pharmacological properties. Its unique structure, which includes a dihydroisoquinoline moiety and a pyrrolidinyl group, suggests possible interactions with biological targets such as receptors and enzymes.

Chemical Structure and Properties

The molecular formula for this compound is C23H28N2OC_{23}H_{28}N_{2}O, and it features a combination of aromatic and aliphatic components that contribute to its biological activity. The presence of the dihydroisoquinoline structure is particularly noteworthy as it is often associated with diverse biological effects.

The biological activity of this compound is hypothesized to involve its interaction with specific receptors or enzymes in the body. The dihydroisoquinoline moiety may facilitate binding to dopamine receptors, while the pyrrolidinyl group could enhance its pharmacokinetic properties. Research indicates that compounds with similar structures can exhibit selective agonistic or antagonistic effects on neurotransmitter systems, particularly in the central nervous system (CNS) .

Pharmacological Properties

Research findings suggest that the compound exhibits several pharmacological activities:

  • Neuroprotective Effects : Preliminary studies indicate that derivatives of dihydroisoquinoline can protect neuronal cells from oxidative stress, potentially making this compound relevant in neurodegenerative disease models.
  • Antifungal Activity : Related compounds have shown antifungal properties against various phytopathogenic fungi, indicating a broad spectrum of antimicrobial activity .
  • Dopaminergic Activity : Similar structures have been reported to selectively interact with dopamine D4 receptors, which are implicated in psychiatric disorders .

Case Studies

  • Neuroprotective Studies : In vitro studies demonstrated that compounds similar to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(4-propoxyphenyl)propan-1-one could significantly reduce neuronal apoptosis induced by toxic agents, suggesting potential applications in treating conditions like Parkinson's disease.
  • Antifungal Efficacy : A study evaluating related compounds found that they effectively inhibited the growth of several fungal strains at concentrations as low as 50 μg/mL, showcasing their potential as antifungal agents .

Data Tables

Property Value
Molecular FormulaC23H28N2OC_{23}H_{28}N_{2}O
Molecular Weight364.48 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Key Functional GroupsDihydroisoquinoline, Pyrrolidine
Biological Activity Effect Reference
NeuroprotectiveReduces oxidative stress
AntifungalInhibits fungal growth
Dopaminergic receptor modulationSelective D4 receptor activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and purification strategies for this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, including coupling of pyrrolidine and dihydroisoquinoline moieties, followed by ketone functionalization. Key steps:

  • Reagent Selection : Use sodium hydride as a base in dichloromethane for nucleophilic substitutions ().
  • Reactor Systems : Continuous-flow reactors improve yield consistency by maintaining precise temperature and pressure ().
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for high purity (>95%) ().
    • Critical Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural analogs inform SAR studies for this compound?

  • Methodological Answer : Compare with analogs from ’s table (e.g., 3-(Pyrrolidin-1-yl)-2-butanone) to identify critical functional groups:

Analog Key Structural Feature Biological Activity
Target CompoundDihydroisoquinoline-pyrrolidine corePotential CNS modulation
6-Methoxy-3,4-dihydroquinolin-2(1H)-oneDihydroquinolineNeuroprotective effects
  • SAR Insights : The dihydroisoquinoline group enhances blood-brain barrier penetration, while the 4-propoxyphenyl moiety may influence receptor selectivity .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating pharmacological activity in vivo?

  • Methodological Answer : Use a randomized block design with split-plot adjustments ( ):

  • Dose-Response Studies : 4 replicates per dose group (n=20 mice), with controls (vehicle and reference drug).
  • Endpoint Selection : Measure biomarkers (e.g., neurotransmitter levels via LC-MS) and behavioral outcomes (e.g., rotarod test for motor function).
  • Statistical Power : Apply ANOVA with post-hoc Tukey tests (α=0.05) to account for variability in biological systems .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Assay Standardization : Use identical cell lines (e.g., HEK-293 for receptor binding) and positive controls (e.g., clozapine for dopamine receptors).
  • Impurity Profiling : Characterize byproducts via LC-MS/MS; exclude batches with >2% impurities ().
  • Meta-Analysis : Compare data across studies using forest plots to identify outliers (e.g., inconsistent IC50 values) .

Q. What methodologies assess the compound’s stability under physiological and environmental conditions?

  • Physiological Stability :

  • Plasma Stability Assay : Incubate compound (10 µM) in human plasma (37°C, 24 hrs); quantify degradation via UPLC (retention time shift >10% indicates instability).
    • Environmental Fate :
  • Hydrolysis Studies : Expose to pH 2–12 buffers; monitor by NMR for structural breakdown (e.g., loss of propoxyphenyl group).
  • Photodegradation : Use UV-Vis spectroscopy (λ=254 nm) to track absorbance changes over 72 hrs ( ) .

Q. How can researchers design studies to investigate metabolic pathways?

  • Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes (human or rodent) with NADPH cofactor; identify metabolites via HRMS (e.g., hydroxylation at pyrrolidine).
  • Isotope Labeling : Synthesize deuterated analogs (e.g., D6-propoxy group) to trace metabolic fate in vivo.
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .

Data Interpretation & Validation

Q. What analytical techniques confirm structural integrity post-synthesis?

  • NMR : Validate pyrrolidine ring conformation (1H NMR: δ 3.2–3.8 ppm for N-CH2; 13C NMR: δ 170 ppm for ketone).
  • Mass Spectrometry : ESI-MS (m/z 435.2 [M+H]+) with isotopic pattern matching.
  • X-ray Crystallography : Resolve dihydroisoquinoline stereochemistry (compare with ’s azepinone analog) .

Q. How should researchers address batch-to-batch variability in biological assays?

  • Quality Control : Implement strict SOPs for synthesis (e.g., fixed reaction time ±5 mins).
  • Bioassay Normalization : Express activity as % of positive control response (e.g., 100% = 10 µM reference agonist).
  • Blinded Testing : Use third-party labs to validate critical findings (e.g., IC50 reproducibility) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.